molecular formula C13H8Cl2INO B3567753 N-(2,5-dichlorophenyl)-3-iodobenzamide

N-(2,5-dichlorophenyl)-3-iodobenzamide

Cat. No.: B3567753
M. Wt: 392.02 g/mol
InChI Key: IRYMWJSLOMRSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-3-iodobenzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that specifically targets B-cell lymphoma 2 (BCL-2). BCL-2 is a protein that plays a critical role in regulating the survival of cells, including cancer cells. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

Mechanism of Action

N-(2,5-dichlorophenyl)-3-iodobenzamide specifically targets BCL-2, a protein that plays a critical role in regulating apoptosis (programmed cell death). BCL-2 is overexpressed in many types of cancer, which allows cancer cells to evade apoptosis and continue to grow and divide. This compound binds to BCL-2 with high affinity, disrupting its function and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress BCL-2, leading to tumor cell death. In preclinical studies, this compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)-3-iodobenzamide has several advantages for use in lab experiments, including its high specificity for BCL-2 and its ability to induce apoptosis in cancer cells. However, this compound has limitations, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for the use of N-(2,5-dichlorophenyl)-3-iodobenzamide in cancer treatment. One potential direction is the development of combination therapies that use this compound in combination with other drugs to improve treatment outcomes. Another potential direction is the use of this compound in the treatment of other types of cancer that overexpress BCL-2, such as breast cancer and non-small cell lung cancer. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.

Scientific Research Applications

N-(2,5-dichlorophenyl)-3-iodobenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In preclinical studies, this compound has shown selective toxicity towards cancer cells that overexpress BCL-2, while sparing normal cells. In clinical trials, this compound has demonstrated promising results in patients with CLL and AML, with high response rates and minimal toxicity.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2INO/c14-9-4-5-11(15)12(7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYMWJSLOMRSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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